孟鲁司特甲基酮

描述

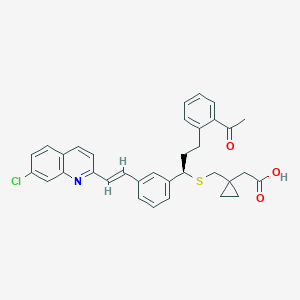

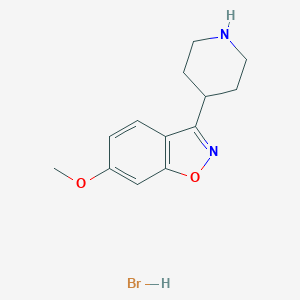

Montelukast Methyl Ketone is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies . It is also used as an impurity reference material .

Chemical Reactions Analysis

While specific chemical reactions involving Montelukast Methyl Ketone are not available, it’s known that Montelukast Sodium-related impurities can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC) method .

科学研究应用

Asthma Treatment

Montelukast is a leukotriene antagonist that has gained interest as an alternative therapy for asthma across different age groups due to its bronchoprotective, anti-inflammatory, and anti-allergic properties . It is commonly used for the treatment of nocturnal asthma .

Enhanced Bioavailability and Physico-Chemical Stability

Scientific reports and patents are focusing on emerging strategies for the delivery of montelukast. The goal is to enhance montelukast’s performance by increasing its bioavailability and physico-chemical stability .

Non-Enteric Absorption

New dosage forms for montelukast are designed for non-enteric absorption. Some are designed for absorption in the oral cavity, while others are for local action in the nasal mucosa or in the pulmonary epithelium .

Patient-Compliant Dosage Forms

The emerging delivery strategies aim to circumvent the current limitations to the use of montelukast and are expected to lead to the development of more patient-compliant dosage forms .

Synthesis Approaches

With only one stereogenic centre but a complex assembly of functional groups, the synthesis of montelukast has been approached from several angles. These include hydroboration of ketones with boranes from α-pinenes, involving a non-catalytic enantioselective reduction protocol .

Biocatalytic Process

In a biocatalytic process with ketoreductase KRED (KetoREDuctase), a “self-driven” process was scaled-up to a 200 kg batch and >99.9% e.e of montelukast .

作用机制

Target of Action

Montelukast Methyl Ketone, a derivative of Montelukast, primarily targets the CysLT-1 receptor . This receptor is responsible for the action of leukotriene D4 (LTD4) , a bronchoconstrictor mediator involved in allergic inflammation .

Mode of Action

Montelukast Methyl Ketone acts as a second-generation antagonist at the CysLT-1 receptor . By blocking the action of LTD4, it reduces inflammation and promotes the relaxation of smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast Methyl Ketone is the leukotriene pathway . By antagonizing the CysLT-1 receptor, it inhibits the bronchoconstrictive effects of LTD4, thereby alleviating symptoms of allergic inflammation .

Result of Action

The molecular and cellular effects of Montelukast Methyl Ketone’s action primarily involve the reduction of inflammation and the relaxation of smooth muscle in the lungs . This leads to an alleviation of symptoms associated with conditions like asthma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Montelukast Methyl Ketone. For instance, increasing environmental distress has been associated with a growing incidence of asthma, a condition for which Montelukast (the parent compound of Montelukast Methyl Ketone) is widely used . The effectiveness of Montelukast Methyl Ketone could potentially be influenced by similar environmental factors.

安全和危害

未来方向

While specific future directions for Montelukast Methyl Ketone are not available, it’s worth noting that Montelukast, a related compound, is used in the treatment of asthma and allergic rhinitis . The development of a simple, rugged, and sensitive method for determining the Montelukast Sodium-related impurities in a tablet dosage form using RP-HPLC has been proposed .

属性

IUPAC Name |

2-[1-[[(1R)-3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+/t32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLOVNSFPNMSRY-OTVRWNPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239556 | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

570.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Montelukast Methyl Ketone | |

CAS RN |

937275-23-5 | |

| Record name | Montelukast methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937275235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montelukast methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42YE9Y3PHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-Benzoimidazol-2-yl)-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B131741.png)

![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)